Methyl phaeophorbide

Vue d'ensemble

Description

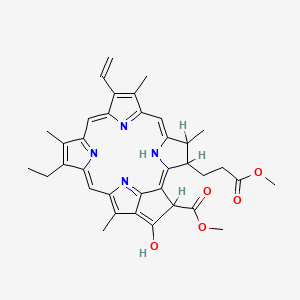

Methyl phaeophorbide is a dark green porphyrin compound derived from chlorophyll breakdown. It is a derivative of pheophytin, where both the central magnesium has been removed and the phytol tail has been hydrolyzed. This compound is known for its use as a photosensitizer in photodynamic therapy, a promising cancer treatment with fewer side effects compared to conventional methods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl phaeophorbide can be synthesized from chlorophyll through a series of chemical reactions. The process typically involves the removal of the central magnesium ion and the hydrolysis of the phytol tail. One method involves the extraction of this compound from methanol extracts of perilla leaves . Another method includes obtaining continuous films of this compound from a four-component solvent consisting of dimethylformamide, hexane, toluene, and ethanol .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as algae or plants. The extracted compound is then purified through chromatographic techniques to obtain a high-purity product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl phaeophorbide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the exo ring opening in this compound derivatives under the action of amines .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Can be achieved using reducing agents like sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions with reagents such as amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications .

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

Mechanism of Action :

PDT utilizes photosensitizers like methyl pheophorbide A to produce singlet oxygen when exposed to specific wavelengths of light. This process induces apoptosis in targeted cells, making it an effective treatment for cancer and certain infections.

Case Studies :

- Cancer Treatment : A study demonstrated the efficacy of methyl pheophorbide A encapsulated in solid lipid nanoparticles (SLNs), which improved solubility and photodynamic efficacy against HeLa and A549 cancer cell lines. The SLNs enhanced the generation of singlet oxygen and exhibited significant cytotoxicity upon photoirradiation, confirming their potential as a therapeutic agent in cancer treatment .

- Antifungal Applications : In vitro studies showed that photodynamic inactivation using methyl pheophorbide A effectively eliminated Candida albicans, achieving a 100% kill rate when combined with laser irradiation. This suggests its potential as an alternative to conventional antifungal therapies .

Anticancer Applications

Methyl pheophorbide A has been explored for its anticancer properties beyond PDT. Its ability to induce apoptosis through mechanisms involving caspase activation has been documented.

Research Findings :

- Apoptosis was observed in U937 and SK-HEP-1 cell lines treated with methyl pheophorbide A under light exposure, characterized by DNA laddering and vesicle formation. The compound demonstrated significant caspase-3/7 activity, indicating robust apoptotic induction .

Cholesterol Regulation

Methyl pheophorbide A has been identified as a potential inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism.

Study Insights :

- Research indicated that methyl pheophorbide A inhibited ACAT activity in a dose-dependent manner with an IC50 value of 1.85 µg/mL. This suggests its possible application in managing cholesterol levels and related metabolic disorders .

Isolation and Characterization

The isolation of methyl pheophorbide A from natural sources such as perilla leaves has been documented, showcasing its structural characteristics through NMR spectroscopy.

| NMR Chemical Shift (ppm) | Proton Assignment |

|---|---|

| 3.402 | 21-H (CH3) |

| 9.386 | 5-H |

| 7.98 | 31-H |

This table summarizes key chemical shifts observed during the characterization of methyl pheophorbide A, providing insights into its molecular structure .

Antioxidant Properties

Emerging research highlights the antioxidant capabilities of methyl pheophorbide derivatives, suggesting their role in neutralizing free radicals and potentially preventing oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of methyl phaeophorbide involves its role as a photosensitizer in photodynamic therapy. Upon light irradiation, this compound reaches an excited state and reacts with oxygen to produce reactive oxygen species. These reactive oxygen species induce cell death through cytotoxicity, activation of an immune response, and local depletion of oxygen and nutrients .

Comparaison Avec Des Composés Similaires

Pheophorbide a: Another chlorophyll derivative used as a photosensitizer in photodynamic therapy.

Purpurin-18: A derivative obtained from methyl phaeophorbide through ring-opening and rearrangement reactions.

Uniqueness: this compound is unique due to its high efficiency in producing reactive oxygen species and its potential for use in various scientific and industrial applications. Its ability to induce apoptosis in cancer cells and its role in developing photovoltaic converters highlight its versatility and importance in research and industry .

Activité Biologique

Methyl phaeophorbide (MPa) is a derivative of pheophorbide a, a chlorophyll breakdown product known for its potential in photodynamic therapy (PDT) and other biological applications. This article explores the biological activity of MPa, focusing on its anticancer properties, mechanisms of action, and formulation advancements.

Overview of this compound

This compound a is synthesized from chlorophyll and exhibits unique properties that make it suitable for therapeutic applications, particularly in oncology. Its structure allows it to act as a photosensitizer, which can generate reactive oxygen species (ROS) upon light activation, leading to cell death in cancerous tissues.

- Photodynamic Therapy (PDT) : MPa is primarily used in PDT, where it induces cell death through the generation of ROS when exposed to specific wavelengths of light. This process disrupts cellular integrity and induces apoptosis in cancer cells.

- Cell Line Studies : Research has demonstrated that MPa exhibits significant cytotoxicity against various cancer cell lines, including:

Case Studies

- In Vivo Studies : In experiments involving BALB/c nude mice injected with MCF-7 breast cancer cells, treatment with MPa led to a significant regression of tumor size when combined with PDT .

- Nanoformulations : Recent studies have developed MPa-loaded nano-transfersomes that enhance drug delivery efficacy by releasing higher concentrations of MPa in acidic environments typical of tumor tissues .

Comparative Biological Activity Data

The following table summarizes the anticancer activity and effective concentrations of MPa compared to other derivatives:

| Compound | Target Cell Line | Mechanism | IC50 Concentration |

|---|---|---|---|

| This compound A | HeLa | PDT | 0.5 µM |

| This compound A | A549 | PDT | 1.5 µM |

| Pheophorbide A | MCF-7 | Caspase-dependent | 0.5 µM |

| Pheophorbide A | Hep3B | Apoptotic pathways | 1.5 µM |

Formulation Innovations

Recent research has focused on improving the solubility and bioavailability of MPa through innovative formulations:

- Nano-Transfersomes : These lipid-based carriers enhance the delivery of MPa, showing a burst release in acidic conditions and sustained release at physiological pH levels. This characteristic improves the pharmacological effects during PDT .

- Solid Lipid Nanoparticles (SLNs) : Another study synthesized methyl pyropheophorbide-a (MPPa) loaded into SLNs, which demonstrated improved solubility and enhanced photodynamic efficacy against cancer cells .

Propriétés

Numéro CAS |

5594-30-9 |

|---|---|

Formule moléculaire |

C36H38N4O5 |

Poids moléculaire |

606.7 g/mol |

Nom IUPAC |

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |

InChI |

InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h9,13-15,18,22,32,39,42H,1,10-12H2,2-8H3/t18-,22-,32+/m0/s1 |

Clé InChI |

HUXSMOZWPXDRTN-SDHKEVEOSA-N |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |

SMILES isomérique |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |

SMILES canonique |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |

Key on ui other cas no. |

5594-30-9 |

Synonymes |

methylbacteriopheophorbide methylpheophorbide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.